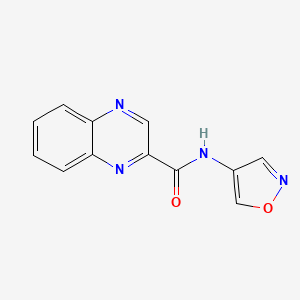![molecular formula C21H20N6O5 B2439254 4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide CAS No. 941959-47-3](/img/structure/B2439254.png)
4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C21H20N6O5 and its molecular weight is 436.428. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Anti-Inflammatory and Analgesic Properties
- Research indicates the potential of derivatives of this compound in inhibiting cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), suggesting analgesic and anti-inflammatory applications. The compounds displayed significant inhibitory activity on COX-2, with notable analgesic and anti-inflammatory effects compared to the standard drug sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
2. Cyclooxygenase (COX) Inhibitory Activity
- Another study explored the synthesis of derivatives containing the 4-methoxyphenyl group, revealing strong inhibitory action on the COX-2 enzyme. This finding supports potential therapeutic applications in conditions involving COX-2 activity (Ertas et al., 2022).
3. Cytotoxic Properties
- Research has investigated the cytotoxic activities of related compounds against various cancer cell lines, indicating potential use in cancer therapy. Specific derivatives showed significant potency against different cancer cell lines, suggesting their role as cytotoxic agents (Akbarzadeh et al., 2015).
4. Insecticidal Applications
- Some studies have synthesized derivatives for use as insecticidal agents, showing effective toxic effects against specific pests like the cotton leafworm. This suggests potential applications in agriculture and pest control (Soliman et al., 2020).
5. Antimicrobial Activities
- Derivatives of this chemical structure have been synthesized and tested for antimicrobial activities. Some compounds exhibited good or moderate activities against various microorganisms, highlighting their potential in addressing bacterial and fungal infections (Bektaş et al., 2007).
6. Anti-Influenza Virus Activity
- A study reported the synthesis of benzamide-based derivatives with significant activities against the H5N1 strain of the influenza A virus, suggesting a potential role in antiviral therapies (Hebishy et al., 2020).
7. Antitumor Activity
- Compounds derived from this chemical structure have shown antitumor activities against various carcinoma cells. This research implies potential applications in cancer treatment, particularly for specific types of cancer cells (Sztanke et al., 2007).
Mechanism of Action
Mode of Action
The mode of action of this compound is currently unknown. Given its complex structure, it’s likely that it interacts with its targets in a multifaceted manner, potentially altering their function or activity
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the biochemical pathways it might affect. Based on its structural features, it could potentially interfere with pathways involving similar structures .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential interactions with various targets, it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without specific studies on this compound, it’s difficult to predict these effects .
properties
IUPAC Name |
4-[[2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O5/c1-32-16-8-6-15(7-9-16)25-10-11-26-19(30)20(31)27(24-21(25)26)12-17(28)23-14-4-2-13(3-5-14)18(22)29/h2-9H,10-12H2,1H3,(H2,22,29)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMIOXPWLNBGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


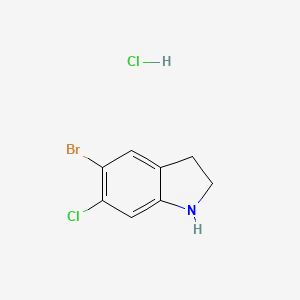
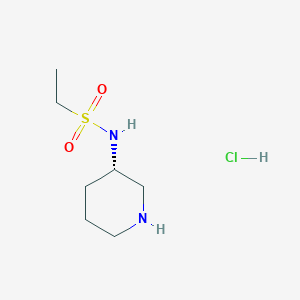

![N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2439181.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2439183.png)



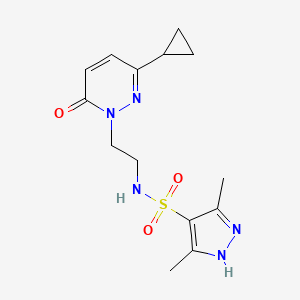
![3-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B2439189.png)
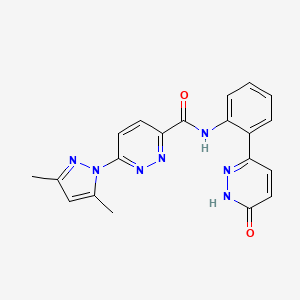
![2-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439193.png)
